Benzoic acid, 4-[[[3,4-bis(1-methylethyl)phenyl]amino]carbonyl]-
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Overview
Description
Benzoic acid, 4-[[[3,4-bis(1-methylethyl)phenyl]amino]carbonyl]- is a complex organic compound with a unique structure that includes aromatic rings and functional groups. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[[[3,4-bis(1-methylethyl)phenyl]amino]carbonyl]- typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the reaction of 3,4-bis(1-methylethyl)aniline with a benzoic acid derivative under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity Benzoic acid, 4-[[[3,4-bis(1-methylethyl)phenyl]amino]carbonyl]-.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[[[3,4-bis(1-methylethyl)phenyl]amino]carbonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: Aromatic substitution reactions can occur, where one or more hydrogen atoms on the aromatic ring are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzoic acid, 4-[[[3,4-bis(1-methylethyl)phenyl]amino]carbonyl]- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in biochemical assays and as a probe to study enzyme activities.
Industry: It is used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of Benzoic acid, 4-[[[3,4-bis(1-methylethyl)phenyl]amino]carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester: This compound has a similar aromatic structure but different functional groups, leading to distinct chemical properties and applications.
4-(7-(4-(Bis(4-methoxyphenyl)amino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)benzoic acid: Another similar compound with a different substitution pattern on the aromatic rings.
Uniqueness
Benzoic acid, 4-[[[3,4-bis(1-methylethyl)phenyl]amino]carbonyl]- is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various specialized applications in research and industry .
Properties
CAS No. |
102121-25-5 |
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Molecular Formula |
C20H23NO3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-[[3,4-di(propan-2-yl)phenyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C20H23NO3/c1-12(2)17-10-9-16(11-18(17)13(3)4)21-19(22)14-5-7-15(8-6-14)20(23)24/h5-13H,1-4H3,(H,21,22)(H,23,24) |
InChI Key |
HRYMPVXFMWALGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)O)C(C)C |
Origin of Product |
United States |
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